molecular formula C9H14N2O3S2 B4944629 N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide

N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide

Cat. No. B4944629
M. Wt: 262.4 g/mol
InChI Key: JVVKHGQUFAFDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PMSF, which is an abbreviation for its chemical name. PMSF is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of PMSF involves its inhibition of serine proteases. PMSF irreversibly binds to the active site of serine proteases, which prevents the enzyme from carrying out its normal function. This inhibition can be overcome by the addition of excess protease, which can compete with PMSF for binding to the active site.
Biochemical and Physiological Effects:
PMSF has been shown to have various biochemical and physiological effects. Inhibition of serine proteases can lead to a reduction in inflammation, blood coagulation, and cell signaling. PMSF has also been shown to have an effect on the immune system, specifically on the activation of T cells. It has been suggested that PMSF may have a potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using PMSF in lab experiments is its specificity for serine proteases. This allows for targeted inhibition of specific enzymes. PMSF is also relatively stable and easy to handle. However, PMSF has limitations in its use due to its irreversible binding to serine proteases. This can lead to difficulties in studying the function of these enzymes in vitro.

Future Directions

There are several potential future directions for research on PMSF. One area of interest is in the development of more specific and reversible protease inhibitors. Another area of interest is in the use of PMSF as a potential therapeutic agent in the treatment of autoimmune diseases. Further research is also needed to fully understand the effects of PMSF on the immune system and its potential use in immunotherapy.
Conclusion:
In conclusion, N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide, or PMSF, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of serine proteases, which can lead to various biochemical and physiological effects. PMSF has advantages and limitations in its use in lab experiments, and there are several potential future directions for research on this compound.

Synthesis Methods

PMSF can be synthesized through several methods. One common method involves the reaction of N-methylisatoic anhydride with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propylamine to form PMSF. Another method involves the reaction of N-methylisatoic anhydride with thiophene-2-sulfonyl azide, followed by reduction with triphenylphosphine and propylamine.

Scientific Research Applications

PMSF has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit serine proteases, which are enzymes that play a role in many physiological processes such as blood coagulation, inflammation, and cell signaling. PMSF has also been studied for its potential use as a protease inhibitor in protein purification and analysis.

properties

IUPAC Name

N-methyl-4-(propylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c1-3-4-11-16(13,14)7-5-8(15-6-7)9(12)10-2/h5-6,11H,3-4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVKHGQUFAFDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CSC(=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.